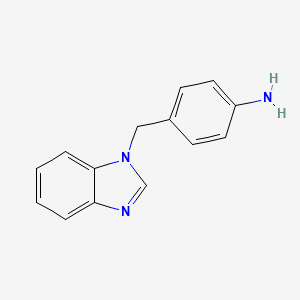
4-(1H-1,3-benzodiazol-1-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-1,3-benzodiazol-1-ylmethyl)aniline is a chemical compound with the molecular formula C14H13N3 . It has a molecular weight of 223.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringN#CC (C=C1)=CC=C1CN2C=NC3=C2C=CC=C3 . The InChI code for this compound is 1S/C14H13N3/c15-12-7-5-11 (6-8-12)9-17-10-16-13-3-1-2-4-14 (13)17/h1-8,10H,9,15H2 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 179-183 degrees Celsius .科学的研究の応用
Synthesis and Chemical Transformations
4-(1H-1,3-Benzodiazol-1-ylmethyl)aniline, due to its structural characteristics, plays a significant role in the synthesis of various chemical compounds. Research highlights its involvement in the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which are produced through the reaction with chloral and thioglycolic acid. This process is notable for its potential to generate a range of intermediates, indicative of the compound's versatility in synthetic chemistry (Issac & Tierney, 1996).
Carbon Dioxide Fixation
The compound has been explored for its utility in carbon dioxide fixation, offering a pathway to synthesize functionalized azole compounds. This approach is seen as an environmentally friendly method to produce value-added chemicals from CO2, utilizing aniline derivatives in the cyclization processes to form benzimidazoles, benzothiazoles, and benzimidazolones. Such processes underscore the importance of this compound derivatives in creating sustainable synthetic routes (Vessally et al., 2017).
Development of Heterocyclic Compounds
This chemical is central to the development of heterocyclic compounds with potential biological activities. Its application in the synthesis of guanidinobenzazoles, compounds with varied therapeutic potentials, exemplifies its role in medicinal chemistry. These efforts contribute to the discovery of new pharmacophores and therapeutic agents, emphasizing the compound's value in drug development (Rosales-Hernández et al., 2022).
Optoelectronic Materials
The involvement of this compound derivatives in the synthesis of quinazolines and pyrimidines for optoelectronic materials highlights its significance in material science. These derivatives are integral to creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the compound's contribution to the advancement of technology (Lipunova et al., 2018).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - H318, which mean it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
特性
IUPAC Name |
4-(benzimidazol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUWTMEUPNZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2478619.png)
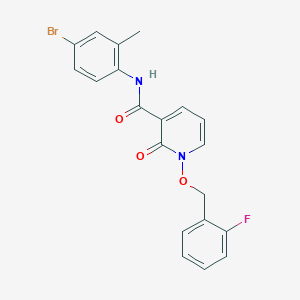
![N-(2,5-dimethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2478621.png)

![2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone](/img/structure/B2478623.png)

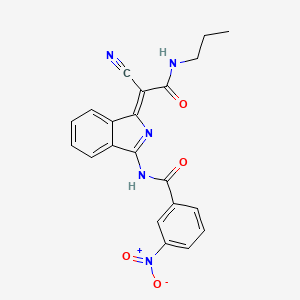
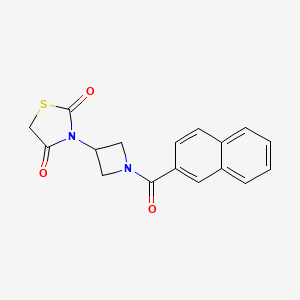
![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2478628.png)
![N-Benzyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2478629.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2478633.png)
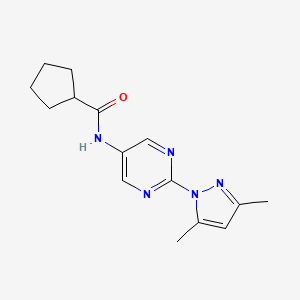
![{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine](/img/structure/B2478638.png)
![4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol](/img/structure/B2478641.png)